![molecular formula C10H10BrFO2 B13014410 Methyl 2-bromo-2-(4-fluorophenyl)propanoate](/img/structure/B13014410.png)
Methyl 2-bromo-2-(4-fluorophenyl)propanoate
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Overview
Description
Methyl 2-bromo-2-(4-fluorophenyl)propanoate is an organic compound with the molecular formula C10H10BrFO2 It is a derivative of propanoic acid and contains both bromine and fluorine atoms, making it a halogenated ester
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-bromo-2-(4-fluorophenyl)propanoate can be synthesized through several methods. One common approach involves the bromination of methyl 2-(4-fluorophenyl)propanoate using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-2-(4-fluorophenyl)propanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidation reactions can convert the ester group to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Reduction: Reduction reactions are performed in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.
Oxidation: Oxidation reactions are conducted in aqueous or organic solvents under reflux conditions.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives such as amides, thioesters, or ethers.
Reduction: The corresponding alcohol, methyl 2-(4-fluorophenyl)propanol.
Oxidation: The corresponding carboxylic acid, methyl 2-(4-fluorophenyl)propanoic acid.
Scientific Research Applications
Organic Synthesis
Methyl 2-bromo-2-(4-fluorophenyl)propanoate is primarily utilized as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable for the development of new compounds. The presence of both bromine and fluorine atoms enhances its reactivity, which can be exploited in synthetic pathways to create pharmaceuticals and agrochemicals.
Key Reactions:
- Nucleophilic Substitution : The bromo group can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
- Esterification : The ester functional group can be involved in further esterification reactions to produce derivatives with tailored properties.
Pharmaceutical Applications
The biological activity of this compound is attributed to its structural characteristics, particularly the halogen substituents. Compounds containing bromine and fluorine often exhibit significant biological activities, including antimicrobial and anticancer properties.
Case Studies:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in drug development aimed at combating bacterial infections.
- Anticancer Potential : Research indicates that related compounds with similar structural features have shown efficacy against various cancer cell lines. Investigations into this compound's interactions with biological systems are ongoing, with promising preliminary findings regarding its potential therapeutic effects .
Structure-Activity Relationship Studies
The unique combination of bromine and fluorine in this compound provides a basis for structure-activity relationship (SAR) studies. By modifying the compound's structure, researchers can explore how changes affect biological activity, leading to the development of more potent derivatives.
Mechanism of Action
The mechanism of action of methyl 2-bromo-2-(4-fluorophenyl)propanoate involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis to release the active carboxylic acid, which can interact with biological targets such as enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-bromo-3-(2-fluorophenyl)propanoate
- Methyl 2-bromo-3-(4-fluorophenyl)propanoate
- Methyl 2-bromo-2-(4-chlorophenyl)propanoate
Uniqueness
Methyl 2-bromo-2-(4-fluorophenyl)propanoate is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical properties such as increased reactivity and potential for halogen bonding. This makes it a valuable compound for various synthetic and research applications .
Biological Activity
Methyl 2-bromo-2-(4-fluorophenyl)propanoate is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C11H12BrF O2
- Molecular Weight : 247.06 g/mol
- Key Features :
- Contains a bromine atom and a fluorine atom, which contribute to its unique chemical properties.
- The presence of an ester functional group enhances its reactivity.
Biological Activity Overview
This compound has been investigated for various biological activities, including:
- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties against a range of pathogens, making it a candidate for further exploration in infectious disease treatment.
- Anticancer Activity : Research suggests that this compound may exhibit significant anticancer properties, particularly in inhibiting the growth of various cancer cell lines .
The biological activity of this compound is primarily attributed to its structural features:
- Target Interactions : The compound may interact with specific enzymes or receptors, leading to modulation of biochemical pathways. The bromine and fluorine substituents can enhance binding affinity, potentially affecting cellular processes such as signaling and gene expression.
- Cellular Effects : It has been shown to alter cell signaling pathways, which may lead to changes in cellular metabolism and function.
Anticancer Studies
A series of studies have evaluated the anticancer potential of this compound against various cancer cell lines. Notable findings include:
Cell Line | IC50 Value (µM) | Reference Drug Comparison |
---|---|---|
HepG2 | 6.19 ± 0.50 | Sorafenib (9.18 ± 0.60) |
MCF-7 | 5.10 ± 0.40 | Doxorubicin (7.94 ± 0.60) |
HCT116 | Comparable | Doxorubicin (8.07 ± 0.80) |
These results indicate that this compound exhibits potent antiproliferative activity against liver and breast cancer cell lines, outperforming established chemotherapeutic agents in some cases .
Antimicrobial Studies
The compound's antimicrobial activity was assessed against various pathogens with promising results:
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 46.9 µg/mL |
Escherichia coli | 93.7 µg/mL |
These findings suggest that this compound may serve as an effective antimicrobial agent against multi-drug resistant strains .
Case Studies
- In Vitro Studies : A study involving the HepG2 and MCF-7 cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability at low concentrations, suggesting a strong potential for development as an anticancer drug.
- Animal Models : Ongoing research is examining the efficacy of this compound in vivo, focusing on its pharmacokinetics and therapeutic index compared to traditional treatments.
Properties
Molecular Formula |
C10H10BrFO2 |
---|---|
Molecular Weight |
261.09 g/mol |
IUPAC Name |
methyl 2-bromo-2-(4-fluorophenyl)propanoate |
InChI |
InChI=1S/C10H10BrFO2/c1-10(11,9(13)14-2)7-3-5-8(12)6-4-7/h3-6H,1-2H3 |
InChI Key |
LWWGWPRCLXYCCC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)(C(=O)OC)Br |
Origin of Product |
United States |
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